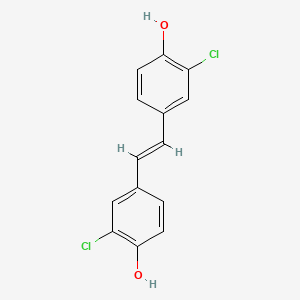
3,3'-Dichloro-4,4'-dihydroxystilbene
描述
3,3’-Dichloro-4,4’-dihydroxystilbene is a chemical compound with the molecular formula C14H10Cl2O2 and a molecular weight of 281.13 g/mol . It is characterized by the presence of two chlorine atoms and two hydroxyl groups attached to a stilbene backbone. This compound is primarily used as a reagent and intermediate in organic synthesis, making it a valuable building block for the production of specialty chemicals and research chemicals .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,3’-Dichloro-4,4’-dihydroxystilbene typically involves the condensation of appropriate substituted benzaldehydes with substituted phenols under basic conditions. The reaction is often catalyzed by bases such as sodium hydroxide or potassium hydroxide, and the reaction mixture is heated to facilitate the formation of the stilbene structure.
Industrial Production Methods: In industrial settings, the production of 3,3’-Dichloro-4,4’-dihydroxystilbene may involve continuous flow reactors to ensure consistent quality and yield. The use of zeolite catalysts, such as HY zeolites, has been explored to enhance the efficiency of the synthesis process . The reaction conditions are optimized to achieve high selectivity and conversion rates, making the process economically viable for large-scale production.
化学反应分析
Types of Reactions: 3,3’-Dichloro-4,4’-dihydroxystilbene undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The double bond in the stilbene backbone can be reduced to form dihydrostilbenes.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chlorine atoms.
Major Products:
Oxidation: Formation of dichloroquinones.
Reduction: Formation of 3,3’-dichloro-4,4’-dihydroxydihydrostilbene.
Substitution: Formation of various substituted stilbenes depending on the nucleophile used.
科学研究应用
3,3’-Dichloro-4,4’-dihydroxystilbene has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and specialty chemicals.
Biology: It is used in studies related to enzyme inhibition and protein interactions.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism by which 3,3’-Dichloro-4,4’-dihydroxystilbene exerts its effects involves its interaction with molecular targets such as enzymes and proteins. For instance, it has been identified as an inhibitor of ribonucleotide reductase, an enzyme crucial for DNA replication . By binding to the regulatory subunit of the enzyme, it disrupts the synthesis of deoxyribonucleoside triphosphates (dNTPs), leading to the inhibition of DNA replication and cell cycle arrest.
相似化合物的比较
4,4’-Dihydroxystilbene: Lacks the chlorine substituents but shares the stilbene backbone.
3,3’-Dichloro-4,4’-diamino diphenylmethane: Similar in structure but contains amino groups instead of hydroxyl groups.
Resveratrol (3,5,4’-trihydroxy-trans-stilbene): A well-known stilbene with antioxidant properties.
Uniqueness: 3,3’-Dichloro-4,4’-dihydroxystilbene is unique due to the presence of both chlorine and hydroxyl groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit DNA replication sets it apart from other stilbenes, making it a valuable compound for research in cancer therapy .
属性
IUPAC Name |
2-chloro-4-[(E)-2-(3-chloro-4-hydroxyphenyl)ethenyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2O2/c15-11-7-9(3-5-13(11)17)1-2-10-4-6-14(18)12(16)8-10/h1-8,17-18H/b2-1+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEAJSSRZWFESGG-OWOJBTEDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=CC2=CC(=C(C=C2)O)Cl)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1/C=C/C2=CC(=C(C=C2)O)Cl)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


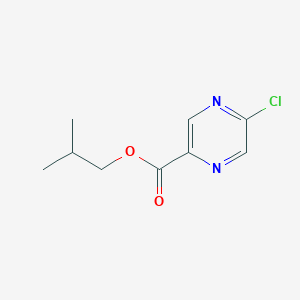
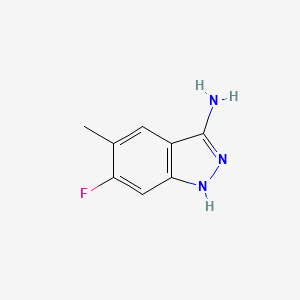
![(2E)-2-[(2E,4E)-5-[3,3-dimethyl-5-sulfo-1-(3-sulfopropyl)indol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethyl-1-[6-oxo-6-(prop-2-ynylamino)hexyl]indole-5-sulfonate](/img/structure/B8120444.png)

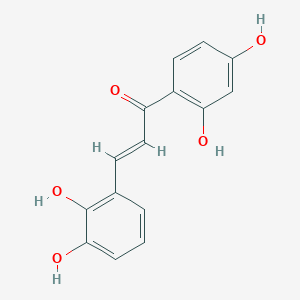
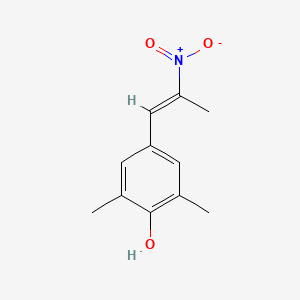
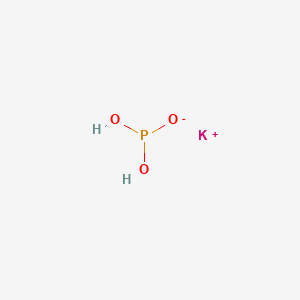
![Methyl 3-[6-(trifluoromethyl)-3-pyridinyl]-L-alaninate](/img/structure/B8120471.png)
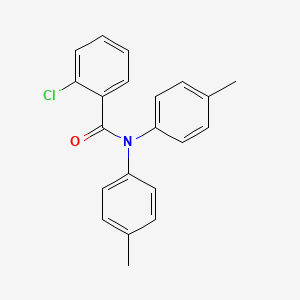
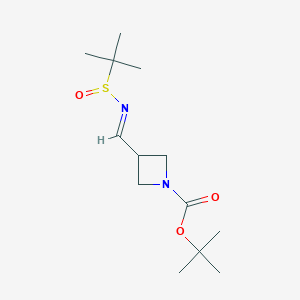
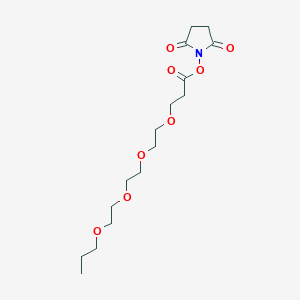
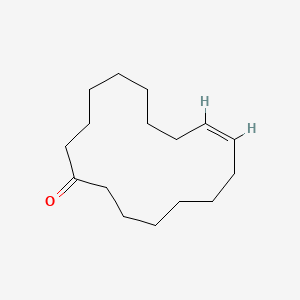

![2,6-diethyl-4-phenyl-1-[(E)-prop-1-enyl]pyridin-1-ium;tetrafluoroborate](/img/structure/B8120525.png)
